Ethyl 4-hydroxy-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate
Overview
Description
Ethyl 4-hydroxy-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate is a heterocyclic compound that belongs to the quinoline family This compound is characterized by its unique structure, which includes a quinoline core with various functional groups such as hydroxyl, oxo, and carboxylate
Mechanism of Action
Target of Action
It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors , suggesting that Ethyl 4-hydroxy-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate may have a similar mode of action.
Mode of Action
It is known that similar compounds can inhibit proteins that are important for virus replication . This suggests that this compound may also interact with proteins to exert its effects.
Biochemical Pathways
Similar compounds have been shown to participate in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that this compound may affect a wide range of biochemical pathways.
Pharmacokinetics
It is known that similar compounds are soluble in water , which may influence their bioavailability.
Result of Action
Similar compounds have been shown to have inhibitory activity against influenza a , suggesting that this compound may have similar effects.
Action Environment
It is known that similar compounds should be stored in a dark place, sealed in dry, at room temperature , suggesting that this compound may have similar storage requirements.
Biochemical Analysis
Biochemical Properties
Ethyl 4-hydroxy-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate plays a significant role in biochemical reactions, particularly in multicomponent reactions such as the Ugi-type condensation . This compound interacts with various biomolecules, including aldehyde derivatives, amine derivatives, and isocyanides, to form heterocyclic enamines . The nature of these interactions involves the formation of a Michael acceptor, which facilitates the condensation process . Additionally, this compound has been shown to interact with nucleophiles and electrophiles, further highlighting its versatility in biochemical reactions .
Cellular Effects
This compound exhibits various effects on cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism . The compound’s interaction with cellular components can lead to changes in the expression of specific genes, thereby affecting cellular functions . Furthermore, this compound has been shown to modulate metabolic pathways, which can impact overall cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with various biomolecules at the molecular level. This compound acts as a Michael acceptor, facilitating the formation of covalent bonds with nucleophiles and electrophiles . Additionally, it participates in enzyme inhibition or activation, depending on the specific biochemical context . The binding interactions of this compound with enzymes and other biomolecules can lead to changes in gene expression, further elucidating its mechanism of action .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that this compound remains stable under specific conditions, allowing for prolonged observation of its effects . Degradation over time can lead to a decrease in its efficacy, necessitating careful monitoring in in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to exert beneficial effects on cellular functions without causing significant toxicity . At higher doses, this compound can exhibit toxic or adverse effects, highlighting the importance of dosage optimization in experimental settings . Threshold effects have also been observed, indicating that there is a specific dosage range within which the compound is most effective .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors to modulate metabolic flux and metabolite levels . The compound’s role in these pathways can lead to changes in the concentration of specific metabolites, further influencing cellular metabolism . Additionally, this compound has been shown to interact with key enzymes, affecting their activity and, consequently, the overall metabolic process .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical factors that determine its efficacy . The compound interacts with specific transporters and binding proteins, facilitating its movement across cellular membranes . Additionally, the localization and accumulation of this compound within cells can influence its activity and function . Understanding these transport mechanisms is essential for optimizing the compound’s therapeutic potential .
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function . The compound is directed to particular compartments or organelles within the cell through targeting signals and post-translational modifications . This localization is crucial for its interaction with specific biomolecules and for exerting its biochemical effects . Understanding the subcellular distribution of this compound can provide insights into its mechanism of action and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 4-hydroxy-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate can be synthesized through multi-component reactions (MCRs), particularly isocyanide-based multicomponent reactions (IMCRs). One common method involves the condensation of aldehyde derivatives, amine derivatives, and isocyanides in the presence of a Michael acceptor . This process is efficient and environmentally friendly, aligning with the principles of green chemistry.
Industrial Production Methods
Industrial production of this compound typically involves the use of commercially available starting materials such as anthranilic acid derivatives. The synthesis may include steps like acylation, ester condensation, and heterocyclization under base-catalyzed conditions . These methods ensure high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-hydroxy-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce oxo groups to hydroxyl groups.
Substitution: This reaction can replace functional groups with others, such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine . Reaction conditions typically involve controlled temperatures and pH levels to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxo groups, while reduction may produce hydroxyquinoline derivatives .
Scientific Research Applications
Ethyl 4-hydroxy-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: It serves as a precursor for the synthesis of biologically active molecules, including enzyme inhibitors and receptor agonists.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinoline derivatives such as:
- Ethyl 4-chloro-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate
- Ethyl 4-(4-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
Uniqueness
Ethyl 4-hydroxy-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate is unique due to its specific functional groups and structural configuration, which confer distinct chemical reactivity and biological activity. Its hydroxyl and oxo groups, in particular, play crucial roles in its interactions with molecular targets, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
ethyl 4-hydroxy-2-oxo-5,6,7,8-tetrahydro-1H-quinoline-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4/c1-2-17-12(16)9-10(14)7-5-3-4-6-8(7)13-11(9)15/h2-6H2,1H3,(H2,13,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOGDXXVRFXBURG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(CCCC2)NC1=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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